molecular formula C18H28ClNO B13742967 (+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride CAS No. 24652-91-3

(+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride

Cat. No.: B13742967
CAS No.: 24652-91-3
M. Wt: 309.9 g/mol
InChI Key: HJDMTYZZZKYMON-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride typically involves the protection of functional groups and subsequent reactions to form the desired product. One common method includes the use of p-methoxybenzyl (PMB) as a protective group, which can be introduced through the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes substitution with an activated agent like PMB-Cl . The reaction conditions often include sodium hydride in solvents such as THF or DMSO.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, cerium (IV) ammonium nitrate (CAN)

    Reducing Agents: LiAlH4, hydrogen gas with nickel catalyst

    Substitution Conditions: Acidic or basic environments, depending on the desired reaction pathway

Major Products Formed

The major products formed from these reactions include deprotected amines, p-methoxybenzaldehyde, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The PMB group can stabilize intermediates through electron-donating effects, influencing the reactivity and selectivity of subsequent reactions . This stabilization is crucial in complex organic synthesis, where precise control over reaction pathways is required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is unique due to its specific structural features and the presence of the PMB group, which provides distinct reactivity and stability advantages in synthetic applications. Its ability to undergo selective deprotection and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

24652-91-3

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

(4-methoxyphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C18H27NO.ClH/c1-17(2)14-9-10-18(17,3)16(11-14)19-12-13-5-7-15(20-4)8-6-13;/h5-8,14,16,19H,9-12H2,1-4H3;1H

InChI Key

HJDMTYZZZKYMON-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)OC)C)C.[Cl-]

Origin of Product

United States

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